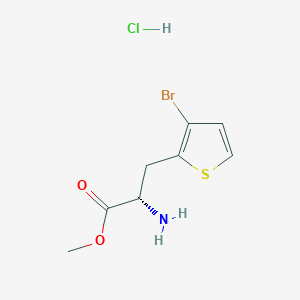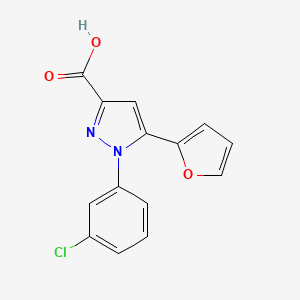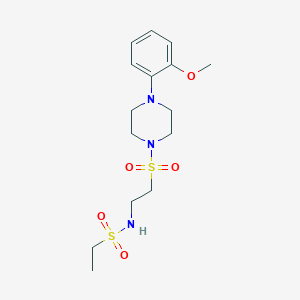![molecular formula C31H35N3O4S B2590054 N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide CAS No. 532974-42-8](/img/structure/B2590054.png)
N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide (also known by other names such as N-Acetyl-3,4-dimethoxyphenethylamine) is a chemical compound with the molecular formula C₁₂H₁₇NO₃ . It falls within the class of acetamides and exhibits interesting structural features, including a sulfanylindole moiety and a dimethoxyphenethylamine side chain .
Synthesis Analysis
The synthesis of this compound involves several steps, including the acetylation of 3,4-dimethoxyphenethylamine (also known as homoveratrylamine) to form the N-acetyl derivative. Further modifications lead to the final product. Detailed synthetic routes and conditions would require a thorough literature search, but this compound has been synthesized and studied .
Molecular Structure Analysis
The molecular structure of N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide consists of a benzamide core, a dimethoxyphenethylamine side chain, and a sulfanylindole group. The arrangement of atoms and functional groups determines its biological activity and interactions .
Chemical Reactions Analysis
Research on chemical reactions involving this compound is essential for understanding its reactivity, stability, and potential applications. Investigating its behavior under various conditions, such as acidic or basic environments, can provide valuable insights .
Physical And Chemical Properties Analysis
- Chemical Properties :
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound's derivatives have been synthesized and evaluated for various biological activities. For instance, a series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized to investigate their potential antiulcer activities. Among these, certain derivatives showed significant antiulcer activity, highlighting the compound's therapeutic potential in gastric ulcer prevention (Hosokami et al., 1992). Additionally, the structural and biological evaluation of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives revealed good antibacterial and potent antioxidant activities, indicating the compound's versatility in medicinal chemistry applications (Karanth et al., 2019).
Potential Therapeutic Uses
The compound and its derivatives have shown a wide range of potential therapeutic uses. In cardiovascular research, derivatives demonstrated selective class III electrophysiological activity, suggesting potential as antiarrhythmic agents (Morgan et al., 1990). In the field of oncology, certain carboxamide derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxic activities against various cancer cell lines, underscoring the compound's potential in cancer therapy (Deady et al., 2003). Moreover, novel sulfonamide derivatives carrying the biologically active 3,4-dimethoxyphenyl moiety were identified as potent VEGFR-2 inhibitors, offering new avenues for targeting vascular endothelial growth factors in cancer treatment (Ghorab et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O4S/c1-21-15-22(2)17-24(16-21)31(36)33-13-14-34-19-29(25-7-5-6-8-26(25)34)39-20-30(35)32-12-11-23-9-10-27(37-3)28(18-23)38-4/h5-10,15-19H,11-14,20H2,1-4H3,(H,32,35)(H,33,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZUOUZVGSCMMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropyl-[4-(2-ethenylsulfonylethyl)-3,3-dimethylpiperazin-1-yl]methanone](/img/structure/B2589971.png)



![2-(7-Ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2589977.png)
![5-Oxaspiro[3.4]octan-3-ylmethanamine;hydrochloride](/img/structure/B2589979.png)
![5-[({[1-(Thiophen-2-yl)ethyl]carbamoyl}amino)methyl]furan-2-carboxylic acid](/img/structure/B2589980.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2589982.png)

![2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2589984.png)


![5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2589990.png)